5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity Drug Discovery ADME

Hit series based on 5-phenyl-1,2,4-oxadiazole-3-carboxylic acid exhibiting insufficient cellular activity? The 5-(2-(methylthio)phenyl) derivative increases LogP by ~0.65 units without scaffold alteration, improving passive membrane diffusion. • Lipophilicity advantage: LogP 2.77 vs. 2.12 (unsubstituted phenyl), yielding a ~3-5× shift in octanol/water partitioning for enhanced membrane permeability • Purity assurance: 98% purity minimizes impurity-driven false positives vs. 95% phenyl analog, reducing downstream validation costs • Synthetic versatility: ortho-methylthio handle enables post-synthetic oxidation to sulfoxide/sulfone metabolites for DMPK optimization Sourced for consistent procurement and SAR reproducibility across lead optimization campaigns.

Molecular Formula C10H8N2O3S
Molecular Weight 236.25 g/mol
Cat. No. B13631761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC10H8N2O3S
Molecular Weight236.25 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1C2=NC(=NO2)C(=O)O
InChIInChI=1S/C10H8N2O3S/c1-16-7-5-3-2-4-6(7)9-11-8(10(13)14)12-15-9/h2-5H,1H3,(H,13,14)
InChIKeyNJEQRDKODUELEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Procurement Profile


5-(2-(Methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1502039-45-3) is a 1,2,4-oxadiazole-3-carboxylic acid derivative bearing a 2-(methylthio)phenyl substituent at the 5‑position. With a molecular weight of 236.25 Da and a predicted LogP of 2.77, it occupies a distinct lipophilicity space relative to its halogenated and unsubstituted phenyl analogs . The compound is commercially supplied at 98% purity and is available from multiple vendors including Fluorochem and CymitQuimica, making it a readily accessible building block for medicinal chemistry and agrochemical discovery programs .

Why Close Analogs Cannot Replace This Compound


The ortho-methylthio substituent on the 5-phenyl ring imparts a markedly higher lipophilicity (LogP ≈ 2.77) compared to the 2-fluoro (LogP ≈ 2.26), 2-chloro (LogP ≈ 2.09), and unsubstituted phenyl (LogP ≈ 2.12) analogs . This ~0.5–0.7 log unit difference translates into at least a 3- to 5‑fold shift in predicted octanol/water partitioning, which can substantially alter membrane permeability, metabolic stability, and target engagement in cellular assays. Consequently, substituting any of these analogs for the methylthio derivative without re-optimizing the lead series risks introducing uncontrolled pharmacokinetic and pharmacodynamic variables, undermining structure‑activity relationship (SAR) continuity and procurement reproducibility.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over Halogenated and Unsubstituted Analogs

The predicted octanol/water partition coefficient (LogP) of 5-(2-(methylthio)phenyl)-1,2,4-oxadiazole-3-carboxylic acid is 2.77, whereas the 2-fluoro, 2-chloro, and unsubstituted phenyl analogs exhibit LogP values of 2.26, 2.09, and 2.12, respectively . The methylthio derivative therefore shows a LogP increase of +0.51 to +0.68 log units relative to the comparators, corresponding to an estimated 3.2‑ to 4.8‑fold higher octanol/water partitioning.

Lipophilicity Drug Discovery ADME

Purity Specification Advantage

The target compound is routinely supplied at 98% purity (Fluorochem F704298), whereas the unsubstituted 5-phenyl analog is listed at 95+% purity by the same supplier . This 3‑percentage‑point purity difference reduces the potential for confounding biological assay results arising from impurities.

Purity Reproducibility Screening

Methylthio Handle for Late-Stage Diversification

The ortho‑methylthio group (–SMe) can be selectively oxidized to sulfoxide (–SOCH₃) or sulfone (–SO₂CH₃) under mild conditions, enabling systematic modulation of polarity, hydrogen‑bonding capacity, and metabolic liability without altering the oxadiazole‑carboxylic acid core. In contrast, the 2‑fluoro, 2‑chloro, and 5‑phenyl analogs lack a similarly accessible post‑functionalization handle, limiting late‑stage diversification options . While no direct quantitative comparison of oxidation yields is available for this specific scaffold, the methylthio → sulfoxide/sulfone transformation is a well‑established strategy across medicinal chemistry programs to fine‑tune drug‑like properties.

Late-Stage Functionalization Prodrug Design Metabolic Switching

Procurement and Application Scenarios


Lead Optimization for Enhanced Membrane Permeability

When a hit series based on 5‑phenyl‑1,2,4‑oxadiazole‑3‑carboxylic acid exhibits insufficient cellular activity, substituting the 5‑(2‑(methylthio)phenyl) derivative can increase LogP by ~0.65 units without altering the core scaffold . This strategy is directly supported by the quantitative LogP comparison in Section 3, Evidence Item 1, enabling medicinal chemists to improve passive membrane diffusion while maintaining the oxadiazole‑carboxylic acid pharmacophore.

High-Purity Building Blocks for Screening Libraries

Procurement teams assembling fragment or lead‑like screening libraries can select the 98%‑purity 5‑(2‑(methylthio)phenyl) derivative over the 95%‑purity 5‑phenyl analog to minimize false‑positive rates in biochemical and cell‑based assays . The 3‑percentage‑point purity advantage (see Section 3, Evidence Item 2) translates into a lower probability of impurity‑driven artifacts, improving screening data quality and reducing downstream validation costs.

Late-Stage Diversification via Methylthio Oxidation

The ortho‑methylthio group serves as a strategic handle for post‑synthetic oxidation to sulfoxide or sulfone metabolites or prodrugs, enabling rapid exploration of metabolic soft spots and solubility modulation . Procurement of the methylthio derivative thus supports both medicinal chemistry SAR expansion and DMPK optimization within a single chemical series, a capability not offered by the halogenated or unsubstituted phenyl analogs (Section 3, Evidence Item 3).

Sulfur-Containing Scaffolds for Agrochemical Discovery

Sulfur‑containing oxadiazole scaffolds are increasingly explored for fungicidal and insecticidal activity due to their unique electronic and metabolic profiles . The 5‑(2‑(methylthio)phenyl) substitution provides a pre‑installed thioether motif known to enhance soil mobility and target‑site binding in agrochemical leads, making this compound a valuable entry point for agrochemical discovery programs seeking differentiated physicochemical properties relative to halogenated analogs.

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